molecular formula C14H16FNO3 B8564838 2-(6-Fluoro-5-hydroxyhexan-2-yl)-1H-isoindole-1,3(2H)-dione CAS No. 81645-72-9

2-(6-Fluoro-5-hydroxyhexan-2-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B8564838
CAS No.: 81645-72-9
M. Wt: 265.28 g/mol
InChI Key: FXAFBVMXGPKTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Fluoro-5-hydroxyhexan-2-yl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C14H16FNO3 and its molecular weight is 265.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

81645-72-9

Molecular Formula

C14H16FNO3

Molecular Weight

265.28 g/mol

IUPAC Name

2-(6-fluoro-5-hydroxyhexan-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C14H16FNO3/c1-9(6-7-10(17)8-15)16-13(18)11-4-2-3-5-12(11)14(16)19/h2-5,9-10,17H,6-8H2,1H3

InChI Key

FXAFBVMXGPKTSJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(CF)O)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 550 mg (2.2 mmole) of fluoromethyl 3-phthalimido-3-methylpropyl ketone in a mixture of 5 ml of tetrahydrofuran and 5 ml of methanol cooled to -20° C. is added a solution of 0.8 mmole of sodium borohydride in a mixture of 5 ml of tetrahydrofuran and 5 ml of methanol precooled to -20° C. The reaction mixture is stirred for 15 minutes at -20° C. and then neutralized with 2 M HCl to a pH of 1. The solvents are evaporated under reduced pressure and the residue is partitioned between water and chloroform. The organic phase is washed with brine, dried over magnesium sulfate and concentrated to give a residue which is recrystallized from tetrahydrofuran-diethylether to afford 1-fluoro-5-phthalimido-5-methyl-2-pentanol. A mixture of 264 mg (1.05 mmole) of 1-fluoro-5-phthalimido-5-methylpentanol, 170 mg (1.05 mmole) of the phthalimide, 302 mg (1.05 mmole) of triphenylphosphine and 201 mg (1.15 mmole) of diethylazodicarboxylate in 8 ml of tetrahydrofuran is stirred under nitrogen for 2 hours at 25° C. the solvent is evaporated under reduced pressure and the residue taken up in benzene. The insoluble material is discarded and the residue obtained after concentration of the filtrate is recrystallized from tetrahydrofuran-diethylether to give 1-fluoromethyl-4-methyl-1,4-butanediyl-bis-phthalimide. A suspension of 3.1 g of 1-fluoromethyl-4-methyl-1,4-butanediyl-bis-phthalimide in 140 ml of concentrated HCl is heated at reflux temperature for 3 days. The phthalic acid which precipitates on cooling to 4° C. is filtered off. The filtrate is concentrated to about 20 ml and cooled to 4° C. The remaining phthalic acid which separates is filtered off and the filtrate is concentrated under reduced pressure. The residue is treated with 40 ml of boiling isopropyl alcohol 3 times and then recrystallized from absolute ethanol to give 1-fluoromethyl-4-methyl-1,4-butanediamine dihydrochloride.
Name
fluoromethyl 3-phthalimido-3-methylpropyl ketone
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.8 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

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